4-氨基喹唑啉-2-醇

描述

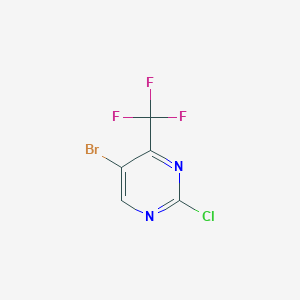

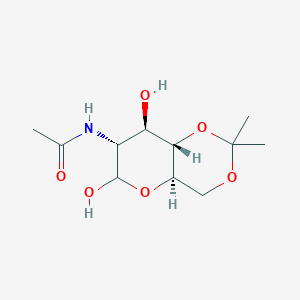

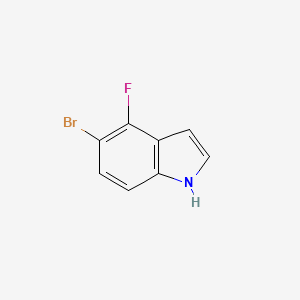

4-Aminoquinazolin-2-ol, also known as 2-amino-4(3H)-quinazolinone, is a compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is commonly used in research and development .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Molecular Structure Analysis

The molecular structure of 4-Aminoquinazolin-2-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings .

Physical And Chemical Properties Analysis

4-Aminoquinazolin-2-ol has a density of 1.5±0.1 g/cm3, a boiling point of 489.6±37.0 °C at 760 mmHg, and a flash point of 249.9±26.5 °C . The exact mass is 161.058914 and the LogP value is -0.27 .

科学研究应用

4-Aminoquinazoline

is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It’s an important category of heterocyclic compounds that have received much attention for the design and development of new drugs due to their various pharmacological properties .

Anticancer

4-Aminoquinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Anticonvulsant

4-Aminoquinazoline derivatives have been studied for their anticonvulsant properties .

Antidepressant

These compounds have also been explored for their potential antidepressant effects .

Antibacterial and Antifungal

4-Aminoquinazoline derivatives have demonstrated antibacterial and antifungal properties .

Anti-HIV

They have been studied for their potential anti-HIV properties .

Anti-Inflammatory

4-Aminoquinazoline derivatives have shown anti-inflammatory properties .

Antioxidant

4-Aminoquinazoline derivatives have been found to possess antioxidant properties .

Antileishmanial

These compounds have shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites .

Anticoccidial

4-Aminoquinazoline derivatives have been studied for their anticoccidial properties. Coccidiosis is an infection of the intestinal tract of animals caused by coccidia .

Antimalarial

They have been explored for their potential antimalarial effects .

Antileukemic

4-Aminoquinazoline derivatives have shown potential in the treatment of leukemia .

Antimutagenic

These compounds have demonstrated antimutagenic properties .

Antihypertensive

4-Aminoquinazoline is present in many approved drugs and biologically active compounds, such as bunazosin, prazosin, and alfuzosin, which are used for the treatment of high blood pressure .

Vasodilator

Some 4-Aminoquinazoline derivatives have been found to act as vasodilators, helping to widen blood vessels and improve blood flow .

DNA Cleavage and p53 Activation

4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation .

Aurora Kinase Inhibition

These compounds have shown potential in inhibiting aurora kinase, a type of enzyme that plays a crucial role in cell division .

ERK Inhibition

4-Aminoquinazoline derivatives have been found to inhibit Extracellular signal-Regulated Kinases (ERK), a type of protein kinase that plays an important role in transmitting signals from the cell surface to the DNA in the cell nucleus .

ErbB/HDAC Inhibition

These compounds have shown potential in inhibiting ErbB/HDAC, a type of enzyme that plays a crucial role in cell growth and survival .

安全和危害

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

属性

IUPAC Name |

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinazolin-2-ol | |

CAS RN |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。